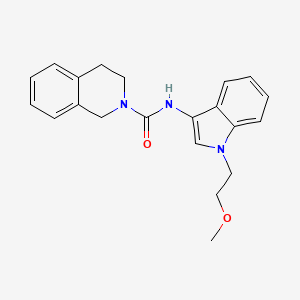

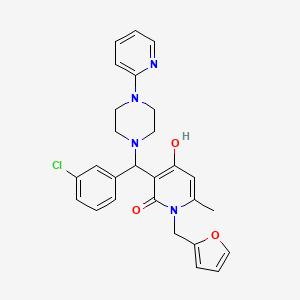

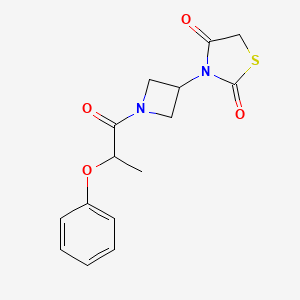

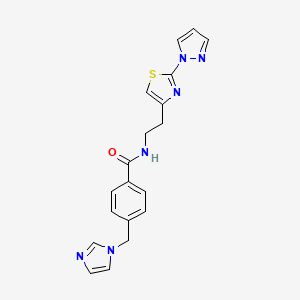

3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a chemical compound. It is a derivative of thiazolidine-2,4-dione . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” was established using physiochemical parameters and spectral techniques . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” were evaluated using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” were analyzed using physiochemical parameters and spectral techniques .Scientific Research Applications

Anti-inflammatory Applications

Research has shown that derivatives based on the thiazolidine-2,4-dione moiety exhibit significant anti-inflammatory properties. A study highlighted a compound surpassing the commercial anti-inflammatory drug indomethacin in inhibiting inducible nitric oxide synthase (iNOS) activity and production of nitric oxide (NO) and prostaglandin E2 (PGE2), key markers of inflammation (Ma et al., 2011).

Antimicrobial and Antifungal Applications

Several studies have synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal efficacies. These compounds have shown variable activities against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. Some derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Abd Alhameed et al., 2019), (Prakash et al., 2011).

Anticancer Applications

Compounds derived from thiazolidine-2,4-dione have been explored for their potential anticancer properties. For instance, fluorene-based thiazolidinone and azetidinone analogues have been synthesized and showed promising activity against various cancer cell lines, including lung and breast carcinoma, compared to the reference drug Taxol. These compounds have been highlighted for their antimicrobial activity against multidrug-resistant strains as well (Hussein et al., 2020).

Mechanism of Action

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . They also inhibit cytoplasmic Mur ligases, which are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .

Biochemical Pathways

Tzd analogues are known to affect the insulin signaling pathway through ppar-γ receptor activation . They also inhibit the bacterial cell wall synthesis pathway by inhibiting cytoplasmic Mur ligases .

Pharmacokinetics

In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that these compounds are drug-like .

Result of Action

Tzd analogues are known to improve insulin resistance, exhibit antimicrobial action, and have antioxidant action by scavenging reactive oxygen species (ros) .

Action Environment

Various substituents present on aliphatic/aromatic amines used for the synthesis of similar thiazolidin-2,4-dione derivatives have a vital impact on their antimicrobial, anticancer, and antioxidant potential .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

3-[1-(2-phenoxypropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10(21-12-5-3-2-4-6-12)14(19)16-7-11(8-16)17-13(18)9-22-15(17)20/h2-6,10-11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPDUOLAIVDLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)